N-(2,6-dimethylphenyl)-N-(methylsulfonyl)glycine
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Description
N-(2,6-dimethylphenyl)-N-(methylsulfonyl)glycine, commonly known as DMSG, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. DMSG belongs to the class of amino acid derivatives and has been found to exhibit various biochemical and physiological effects.
Scientific Research Applications
Chemistry and Reactions
- Research by Miller, Bischoff, and Pae (1988) investigated the reactions of aminoiminomethanesulfonic acids, including derivatives like N-(2,6-dimethylphenyl)aminoiminomethanesulfonic acid, in different pH conditions. They found that these compounds undergo hydrolysis to urea at neutral pH and form guanylated acetic acids when reacted with glycine (Miller, Bischoff, & Pae, 1988).
Osmoprotectant Molecule Research
- Chambers et al. (1987) studied the osmoprotective activity of compounds like dimethylthetin, which is structurally similar to glycine betaine, a derivative of glycine. This research provides insights into the potential of N-(2,6-dimethylphenyl)-N-(methylsulfonyl)glycine derivatives as osmoprotectants in bacterial growth under hypertonic conditions (Chambers, Kunin, Miller, & Hamada, 1987).
Herbicide Transport and Environmental Impact
- Malone et al. (2004) explored the environmental impact and transport of herbicides including glyphosate (N-(phosphonomethyl)-glycine) and glufosinate. This research is relevant to understanding the environmental behavior of similar compounds like N-(2,6-dimethylphenyl)-N-(methylsulfonyl)glycine in agricultural settings (Malone, Shipitalo, Wauchope, & Sumner, 2004).
Betaine Synthesis from Glycine
- Waditee et al. (2003) characterized N-methyltransferases from Aphanothece halophytica, which catalyze the synthesis of betaine from glycine. This research could provide insights into the metabolic pathways and applications of N-methylated glycine derivatives (Waditee, Tanaka, Aoki, Hibino, Jikuya, Takano, Takabe, & Takabe, 2003).
Hydrogen Bonding and Structural Analysis
- Anioła et al. (2014) investigated the hydrogen bonding and structural properties of glycine derivatives, which can be relevant for understanding the chemical behavior and potential applications of N-(2,6-dimethylphenyl)-N-(methylsulfonyl)glycine in various scientific fields (Anioła, Dega-Szafran, Katrusiak, & Szafran, 2014).
Environmental and Biological Relevance
- Johnson (1970) conducted a study on the effects of nitralin (a compound structurally related to N-(2,6-dimethylphenyl)-N-(methylsulfonyl)glycine) on weed control in soybeans. This research provides insights into the agricultural and environmental implications of related compounds (Johnson, 1970).
properties
IUPAC Name |
2-(2,6-dimethyl-N-methylsulfonylanilino)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-8-5-4-6-9(2)11(8)12(7-10(13)14)17(3,15)16/h4-6H,7H2,1-3H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPYRPCJNXGWMQW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(CC(=O)O)S(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dimethylphenyl)-N-(methylsulfonyl)glycine |
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